6-Acetylquinoline-3-carboxylic acid
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Overview
Description
6-Acetylquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 1956328-29-2 . It has a molecular weight of 215.21 and its IUPAC name is this compound . It is stored in a dry room at normal temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9NO3/c1-7(14)8-2-3-11-9(4-8)5-10(6-13-11)12(15)16/h2-6H,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored at room temperature in a sealed, dry environment .Scientific Research Applications
Antibacterial Applications
Research has highlighted the potential of quinoline derivatives in antibacterial applications. For instance, Koga et al. (1980) discovered that certain derivatives, like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, showed significant activity against Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in the development of new antibacterial drugs (Koga et al., 1980).
Anti-Tumor Properties
The anti-tumor potential of quinoline derivatives has been a subject of interest. Gao et al. (2015) synthesized and tested a novel isoquinoline comprising two isoquinoline-3-carboxylic acids and found it to exhibit significant anti-tumor activity with low systemic toxicity, suggesting its promise as a lead for future anti-tumor drug development (Gao et al., 2015).
Free Radical Scavenging and Enzyme Inhibition
Solecka et al. (2014) synthesized derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid and tested their free-radical scavenging activity. These compounds exhibited capabilities in scavenging radicals and showed moderate inhibitory activities against certain enzymes. This positions them as potential candidates for therapeutics in oxidative-stress-related diseases (Solecka et al., 2014).
Methodological Applications in Chemistry
Shabashov & Daugulis (2010) developed a method for auxiliary-directed, palladium-catalyzed arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives, which includes quinoline derivatives. This methodological advancement could be crucial for further chemical synthesis and functionalization of quinoline-based compounds (Shabashov & Daugulis, 2010).
Safety and Hazards
The compound is associated with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion or skin contact .
Properties
IUPAC Name |
6-acetylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7(14)8-2-3-11-9(4-8)5-10(6-13-11)12(15)16/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFPBZAJQPAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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